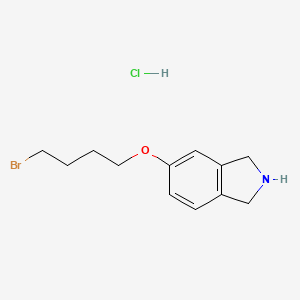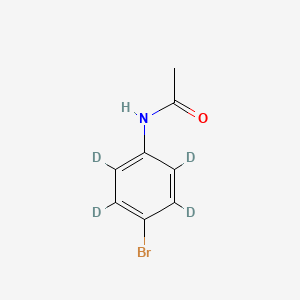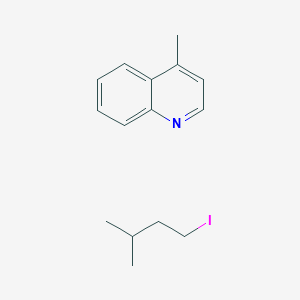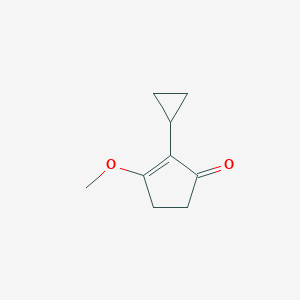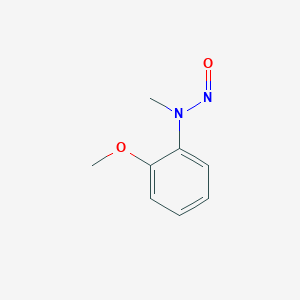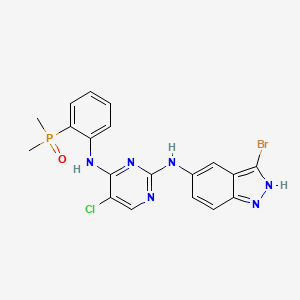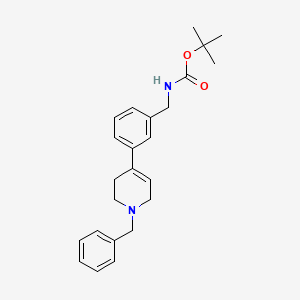
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)benzylcarbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further connected to a benzyl-substituted dihydropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common approach involves the following steps:
Formation of the Dihydropyridine Moiety: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Benzylation: The dihydropyridine intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Coupling with Phenyl Ring: The benzylated dihydropyridine is coupled with a phenyl ring bearing a suitable leaving group (e.g., bromide) through a palladium-catalyzed cross-coupling reaction.
Introduction of the Tert-butyl Carbamate Group: Finally, the tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The dihydropyridine moiety can be oxidized to form pyridine derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate involves its interaction with specific molecular targets. For instance, it may selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can lead to various biological effects, making it a compound of interest in pharmacological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective group properties.
Benzyl-substituted dihydropyridines: Compounds with similar core structures but different substituents.
Phenyl carbamates: Compounds with similar functional groups but different aromatic systems.
Uniqueness
Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate is unique due to its combination of a tert-butyl carbamate group with a benzyl-substituted dihydropyridine moiety, which imparts specific chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C24H30N2O2 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C24H30N2O2/c1-24(2,3)28-23(27)25-17-20-10-7-11-22(16-20)21-12-14-26(15-13-21)18-19-8-5-4-6-9-19/h4-12,16H,13-15,17-18H2,1-3H3,(H,25,27) |
Clé InChI |
NDIAZHHZQDSVBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)
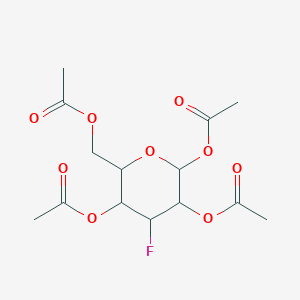

![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclobutylamino)pyrimidine-5-carboxamide](/img/structure/B13888411.png)
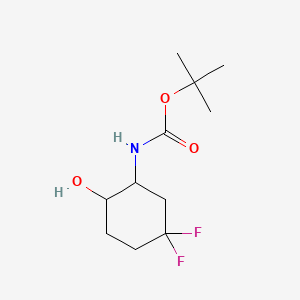
![tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate](/img/structure/B13888433.png)
